In Silico BACE1 Docking Score Comparison: 4‑Methoxy vs. Des‑Methoxy Benzamide
In a virtual screening and structure‑based design study of indole acylguanidines, the unsubstituted benzamide analog (des‑methoxy) exhibited a weaker docking score against BACE1 compared to analogs bearing electron‑donating substituents on the benzamide ring. The 4‑methoxy derivative was predicted to improve the key hydrogen‑bond network with the catalytic Asp32/Asp228 dyad relative to the unsubstituted benzamide [1]. Quantitative docking scores for the exact target compound are not publicly available, but the study establishes that the 4‑methoxy substitution confers a predicted binding advantage over the des‑methoxy baseline.
| Evidence Dimension | Predicted binding affinity (docking score) to BACE1 |
|---|---|
| Target Compound Data | Predicted improved H‑bond network vs. des‑methoxy analog (exact score not disclosed) |
| Comparator Or Baseline | Des‑methoxy benzamide analog (unsubstituted benzamide) |
| Quantified Difference | Qualitative improvement (no public quantitative score available for this exact compound) |
| Conditions | In silico docking into BACE1 crystal structure (PDB not specified in the primary study for this exact compound) |
Why This Matters
For scientists selecting compounds for BACE1 screening cascades, the 4‑methoxy acylguanidine is computationally preferred over the des‑methoxy analog, reducing the risk of selecting a suboptimal starting point for hit‑to‑lead optimization.
- [1] Zou, Y. et al. (2013). Virtual Screening and Structure-Based Discovery of Indole Acylguanidines as Potent β‑Secretase (BACE1) Inhibitors. Molecules, 18(5), 5705–5722. DOI:10.3390/molecules18055705. View Source
